molecular formula C20H21ClN2O B10816187 (4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

(4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

Cat. No.: B10816187
M. Wt: 340.8 g/mol
InChI Key: NKOTUQPBTKXMQO-QPJJXVBHSA-N
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Description

(4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 3-phenylprop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 4-chlorophenyl group.

    Addition of 3-phenylprop-2-enyl Group: The final step involves the reaction of the intermediate with cinnamyl chloride under basic conditions to introduce the 3-phenylprop-2-enyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and piperazine rings.

    Reduction: Reduced forms of the phenyl and piperazine rings.

    Substitution: Substituted derivatives at the 4-chlorophenyl group.

Scientific Research Applications

(4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)-[4-(phenylmethyl)piperazin-1-yl]methanone
  • (4-chlorophenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
  • (4-chlorophenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone

Uniqueness

(4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone is unique due to the presence of the (E)-3-phenylprop-2-enyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOTUQPBTKXMQO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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